7-Methoxy-1H-indazol-3(2H)-one
Description
Historical Context and Evolution of Indazolone Research
The study of indazoles dates back to the 19th century, with Emil Fischer's work being foundational to the field. researchgate.net Initially defined as a pyrazole (B372694) ring fused to a benzene (B151609) ring, the indazole structure's chemical and biological properties have been a subject of extensive study. researchgate.net Early research focused on understanding the fundamental chemistry, including its synthesis and tautomerism—the ability to exist in different isomeric forms. austinpublishinggroup.com
The development of synthetic methodologies has been crucial to the evolution of indazolone research. Over the years, numerous synthetic routes have been established, ranging from classical methods like the Davis–Beirut reaction to more modern techniques. rsc.org Recent advancements include photochemical cyclizations to form the indazolone skeleton under mild, aqueous conditions and methods employing metal catalysts or mediating reagents like B2(OH)4 for efficient N-N bond formation. nih.govucdavis.eduorganic-chemistry.org The Friedel–Crafts cyclization of masked N-isocyanates represents another innovative approach to synthesizing the indazolone core. dntb.gov.uaacs.org This continuous evolution of synthetic strategies has enabled the creation of a vast library of indazolone derivatives for biological screening and drug development. rsc.orgnih.gov
Significance of the Indazolone Core Structure in Bioactive Molecules
The indazolone scaffold is a cornerstone in the design of bioactive molecules due to its versatile pharmacological profile. rsc.orgnih.gov Its unique 10π-electron aromatic system allows for critical interactions, such as π-π stacking, with biological targets. This structural feature is a key reason for the broad spectrum of biological activities exhibited by indazolone-containing compounds, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. rsc.orgnih.govjocpr.com
The therapeutic importance of the indazolone core is underscored by its presence in several commercially successful drugs. nih.govrsc.org A number of indazole-based drugs have been approved for various clinical uses, highlighting the scaffold's versatility and acceptance in medicine. researchgate.net For instance, derivatives of this core have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology. nih.govrsc.org The ability of the indazolone structure to serve as a template for designing specific enzyme inhibitors and receptor antagonists has solidified its status as a "privileged structure" in medicinal chemistry. rsc.org
Below is a table summarizing some key therapeutic applications of molecules containing the indazolone or indazole scaffold.
| Therapeutic Area | Target/Mechanism of Action | Example Compounds/Derivatives |
| Oncology | Protein Kinase Inhibition (e.g., VEGFR-2, CDKs) | Axitinib, Pazopanib, Linifanib, Niraparib nih.govrsc.org |
| Anti-inflammatory | COX Inhibition, Nitric Oxide Synthase (NOS) Inhibition | Benzydamine, 7-Nitroindazole jocpr.comresearchgate.net |
| Antiemetic | Serotonin 5-HT3 Receptor Antagonism | Granisetron jocpr.com |
| Antimicrobial | SAH/MTA Nucleosidase Inhibition | 5-aminoindazole derivatives acs.org |
| Antihypertensive | Angiotensin II Receptor Antagonism | Indazolone derivative 5 ucdavis.edu |
Overview of Research Trajectories for Methoxy-Substituted Indazolones
The introduction of substituents onto the indazolone core is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. nih.gov The methoxy (B1213986) group (–OCH3) is a particularly interesting substituent due to its electronic and steric properties. mdpi.com Research into methoxy-substituted indazolones has followed several promising trajectories.
One significant area of investigation is the role of methoxy-substituted indazoles as enzyme inhibitors. For example, 7-methoxyindazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). researchgate.netnih.gov This finding is notable because it demonstrates that a nitro group, as seen in the potent inhibitor 7-nitroindazole, is not essential for the biological activity of the indazole ring. nih.gov The 7-methoxy derivative was the most active in its series in an in-vitro enzymatic assay, also displaying antinociceptive (pain-relieving) properties in vivo. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on various heterocyclic scaffolds have shown that the position and number of methoxy groups can significantly influence biological outcomes. mdpi.com For instance, in a series of indazole-pyrimidine-based derivatives targeting VEGFR-2, the presence of a methoxy group led to higher potency compared to alkyl or halogen substitutions. nih.gov This suggests that the methoxy group can enhance binding affinity to the target protein. Furthermore, studies on other heterocyclic systems, like benzimidazoles, have shown that methoxy and hydroxy substitutions can confer potent antiproliferative and antioxidant activities. mdpi.com These findings provide a strong rationale for the continued exploration of methoxy-substituted indazolones, including 7-Methoxy-1H-indazol-3(2H)-one, for novel therapeutic applications.
Structure
2D Structure
Properties
IUPAC Name |
7-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)9-10-8(5)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZBHMIYHQECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1h Indazol 3 2h One and Analogues
Strategies for the Construction of the Indazolone Scaffold
The construction of the indazolone core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the indazolone scaffold. These methods typically involve the formation of a key N-N or N-C bond in a precursor molecule to construct the pyrazole (B372694) ring fused to the benzene (B151609) ring.
One notable approach is the silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones. This method allows for the efficient construction of a variety of 3-substituted 1H-indazoles. For instance, the reaction of arylhydrazones in the presence of a silver(I) salt and a copper(II) co-oxidant in 1,2-dichloroethane (B1671644) at elevated temperatures leads to the desired indazole products. A plausible mechanism involves a single electron transfer (SET) mediated by the Ag(I) oxidant. This methodology has been successfully applied to synthesize various substituted indazoles, including those with methoxy (B1213986) groups on the aromatic ring. For example, Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been synthesized using this approach nih.govacs.org.
Another effective intramolecular cyclization involves the use of polyphosphoric acid (PPA) to promote the cyclization of hydrazones derived from substituted acetophenones and benzophenones. This acid-catalyzed cyclization provides a direct route to substituted indazoles.
Furthermore, transition-metal-free approaches have been developed, such as the base-mediated intramolecular C-N bond formation from 2-halobenzohydrazides. The use of potassium tert-butoxide in the presence of a catalytic amount of proline can furnish indazolones in moderate to good yields. Mechanistic studies suggest that this transformation may proceed via a radical pathway.
A photochemical cyclization approach offers a rapid and efficient route to 2-N-substituted indazolones. This method involves the reaction of o-nitrobenzyl alcohols with primary amines in aqueous media at room temperature under UV light, and it is compatible with various functional groups, including methoxy substituents nih.gov.
The intramolecular cyclization of 2-azido-N-(substituted)-benzamides represents another pathway to indazolones. While specific examples for the 7-methoxy derivative are not prevalent in readily available literature, the general strategy of azide (B81097) reduction followed by cyclization is a known method for forming N-heterocycles.
| Starting Material | Reagents and Conditions | Product Example | Key Features |
| Arylhydrazone | AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80 °C | Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Silver-mediated oxidative C-H amination. |
| Hydrazone of substituted acetophenone | Polyphosphoric Acid (PPA) | Substituted indazole | Acid-catalyzed cyclization. |
| 2-Halobenzohydrazide | KOtBu, proline (cat.) | 1H-Indazolone | Transition-metal-free, proceeds via a likely radical pathway. |
| o-Nitrobenzyl alcohol and primary amine | UV light, aqueous media, room temperature | 2-N-substituted indazolone | Rapid, halide compatible, and proceeds under mild conditions. |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 7-Methoxy-1H-indazol-3(2H)-one are not extensively documented, related structures can be assembled using this strategy.
For example, a one-pot four-component condensation reaction has been developed for the synthesis of complex [(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives researchgate.net. This reaction involves phthalhydrazide, aromatic propargyloxy aldehydes, an active methylene (B1212753) compound (like dimedone), and an azide in the presence of a copper(I) catalyst and p-toluenesulfonic acid. This demonstrates the feasibility of constructing the indazole core as part of a more complex scaffold in a multicomponent fashion. The methoxy-phenyl substituent in the product highlights the tolerance of this functionality in such reactions.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |
| Phthalhydrazide | Aromatic propargyloxy aldehyde | Active methylene compound | Azide | Cu(OAc)₂/sodium ascorbate, p-TSA, EtOH, 80 °C | Indazolo[2,1-b]phthalazine-trione derivative |
Transition metal catalysis has emerged as a powerful tool for the synthesis of indazolones, offering novel pathways with high efficiency and selectivity. Palladium, copper, and rhodium are prominent metals utilized in these transformations.
Palladium-catalyzed annulation reactions provide a versatile route to the indazolone scaffold. These reactions often involve C-H activation and subsequent bond formation to construct the heterocyclic ring. For instance, the palladium-catalyzed annulation of N-methoxy amides with arynes has been investigated as a strategy for forming cyclic structures rsc.org. While this specific reaction may lead to different ring systems, the principle of palladium-catalyzed C-H activation and annulation is applicable to indazolone synthesis from appropriately substituted precursors.
Copper-promoted N-arylation, particularly the Chan–Evans–Lam (CEL) coupling, is a highly effective method for forming C-N bonds and has been applied to the synthesis of N-arylindazolones. The CEL coupling involves the reaction of an N-H containing compound with an arylboronic acid in the presence of a copper catalyst.
This methodology has been successfully used for the direct N-arylation of N(1)-benzyl-indazol-3-(2H)-ones with various arylboronic acids to produce N(2)-arylindazol-3(2H)-ones in good to excellent yields nih.gov. The reaction is typically carried out in the presence of a copper salt, such as copper(II) acetate, and a base. This method is valued for its mild reaction conditions and broad functional group tolerance.
| Indazolone Substrate | Coupling Partner | Catalyst | Base | Product |
| N(1)-benzyl-indazol-3-(2H)-one | Arylboronic acid | Cu(OAc)₂ | Et₃N | N(1)-benzyl-N(2)-aryl-indazol-3(2H)-one |
Rhodium catalysts have been employed in the synthesis of indazole derivatives through C-H bond functionalization and cyclative capture. An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes nih.govresearchgate.netnih.gov. This reaction proceeds through a formal [4+1] annulation, where the azobenzene (B91143) acts as the four-atom component and the aldehyde provides the one-carbon unit. The azo group not only directs the ortho-C-H activation but also serves as an internal nucleophile to trap the initial aldehyde addition product, leading to the indazole ring system.
Photochemical Synthesis Routes to Indazolone Derivatives
Photochemical methods offer a mild and efficient pathway for the synthesis of indazolone derivatives. A notable approach involves the photochemical cyclization of o-nitrobenzyl alcohols with primary amines. nih.govrsc.org This reaction can be conducted in aqueous media at room temperature, providing rapid access to structurally diverse 2-N-substituted indazolones in high yields, sometimes up to 99%. rsc.orgnih.gov
This method is particularly advantageous as it is compatible with halide substituents, a feature not always achievable with other synthetic routes where photocleavage of the aryl-halide bond can be a competing reaction. nih.govrsc.org The in situ generation of a reactive o-nitrosobenzaldehyde intermediate from the o-nitrobenzyl alcohol via UV irradiation is a key step in this process. ucdavis.edu This intermediate then reacts with a primary amine to form the indazolone ring system. ucdavis.edu The efficiency of this method provides a significant tool for the rapid construction of privileged indazolone structures for medicinal chemistry applications. rsc.org
Table 1: Examples of Photochemically Synthesized 2-N-Substituted Indazolones
| Starting Amine | Indazolone Product | Yield (%) |
|---|---|---|
| n-Butylamine | 2-Butyl-1,2-dihydro-3H-indazol-3-one | Good |
| Heptan-1-amine | 2-Heptyl-1,2-dihydro-3H-indazol-3-one | 52 |
| Various Alkyl Amines | Corresponding Alkyl Indazolones | Good |
Electrochemical Synthesis of Indazolones
Electrosynthesis provides a sustainable and green alternative for constructing the indazolone core. One such method is the intramolecular anodic dehydrogenative N–N coupling reaction, which utilizes electricity as a traceless oxidant to synthesize N,N′-disubstituted indazolin-3-ones. nih.gov This approach is characterized by its mild reaction conditions, simple experimental setup, and high atom economy. nih.gov
The process involves a direct anodic oxidation, and mechanistic studies using cyclic voltammetry have suggested a biradical pathway for the N-N bond formation. nih.govresearchgate.net This electrochemical method has been successfully applied to a range of substrates, yielding various indazolin-3-one derivatives in yields up to 78%. nih.gov A key advantage is the use of inexpensive and sustainable electrode materials. Furthermore, this technique allows for the synthesis of compounds with functionalities that might be sensitive to chemical oxidants. For instance, an indazolin-3-one bearing a synthetically versatile iodine substituent was successfully synthesized in 58% yield. nih.gov Additionally, the selective electrochemical synthesis of 1H-indazole N-oxides has also been reported, which can serve as precursors for further functionalization. nih.gov
Benzyne (B1209423) Annulation Chemistry
Benzyne chemistry offers an effective route to the indazole core through [3+2] cycloaddition reactions. Arynes, highly reactive intermediates, can react with various 1,3-dipoles to construct the bicyclic indazole system. nih.gov One such strategy involves the reaction of arynes with sydnones. This process proceeds under mild conditions and results in the formation of 2H-indazoles in good to excellent yields following a spontaneous extrusion of carbon dioxide from the initial bicyclic adduct. nih.gov
Another powerful application of benzyne chemistry is the reaction with hydrazones to form the 1H-indazole skeleton. nih.gov This [3+2] annulation approach can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones under different conditions to afford a variety of substituted indazoles. The reaction with N-tosylhydrazones is believed to proceed via in situ generated diazo compounds, leading to 3-substituted indazoles. nih.govorganic-chemistry.org These methods are valued for their operational simplicity and the ability to introduce a range of substituents onto the indazole ring. nih.gov
Regioselective Functionalization of the Indazolone Nucleus
C3-Functionalization Strategies (e.g., Halogenation, Alkylation, Arylation, Acylation, Borylation, Sulfenylation, Sulfonylation, Selenylation)
The C3 position of the indazole nucleus is a key site for introducing molecular diversity. A variety of functionalization strategies have been developed to modify this position.
Halogenation: Halogenation at the C3 position is a valuable transformation, as the introduced halogen can serve as a handle for subsequent cross-coupling reactions. chim.it
Iodination: 3-Iodoindazoles can be prepared in good yields by treating the parent indazole with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. For example, 5-methoxyindazole has been quantitatively iodinated at the C3 position under similar conditions. chim.it
Bromination: N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the C3 position in various solvents. chim.it
Arylation: Palladium-catalyzed cross-coupling reactions are commonly employed for C3-arylation. For instance, a Negishi coupling can be performed following a regioselective C3-zincation of an N1-protected indazole to introduce various (hetero)aryl groups. chim.it
Nitration: Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen as oxidants. chim.it
These C3-functionalization methods are crucial for building complex indazole-based molecules with potential applications in medicinal chemistry. researchgate.net
Table 2: Summary of C3-Functionalization Reactions on the Indazole Nucleus
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Iodination | I₂, KOH, DMF | C3 | Provides a useful handle for cross-coupling. chim.it |
| Bromination | NBS | C3 | Regioselective introduction of bromine. chim.it |
| Arylation | TMP₂Zn, then Negishi coupling | C3 | Requires N1-protection. chim.it |
| Nitration | Fe(NO₃)₃, TEMPO, O₂ | C3 | Radical nitration of 2H-indazoles. chim.it |
N-Substitution Patterns (N1 and N2) and Their Influence on Reactivity
The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted, typically through alkylation or acylation. The regioselectivity of this substitution is influenced by reaction conditions and the electronic properties of substituents on the indazole core.
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. chemicalbook.com This inherent stability often favors substitution at the N1 position under thermodynamic control. rti.org Conversely, substitution at the N2 position can often be achieved under kinetic control or mildly acidic conditions. rti.org For example, unselective protection of indazoles under strongly basic conditions typically yields a mixture of N1 and N2 isomers, whereas mildly acidic conditions can lead to regioselective protection at N2. rti.org The choice of protecting group and reaction conditions is therefore critical for directing functionalization to the desired nitrogen atom.
The substitution pattern significantly impacts the reactivity and properties of the indazole derivative. 2H-Indazole derivatives are known to be stronger bases than their 1H-indazole counterparts. chemicalbook.com This difference in basicity and electronic distribution affects subsequent reactions and the biological activity of the resulting molecules. N-substituted indazolones have demonstrated potent anti-inflammatory and analgesic properties. nih.gov
Modifications at the Methoxy Group and Aromatic Ring Positions
Further diversification of the this compound scaffold can be achieved by modifying the methoxy group and other positions on the fused benzene ring.
Methoxy Group Modification: The methoxy group itself is an important modulator of the electronic properties of the aromatic ring. It is generally considered an electron-donating group when positioned at the para-position relative to a reaction center, which can influence the reactivity of the benzene ring towards electrophilic substitution. wikipedia.org While direct modification of the methoxy group (e.g., O-demethylation to a hydroxyl group) is a standard transformation in organic synthesis, it provides a powerful handle for introducing new functionalities or altering solubility and binding characteristics.
Derivatization and Analogue Design
The indazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic derivatization of the this compound core allows for the fine-tuning of its physicochemical properties and biological activity. This section explores the synthesis of new indazolone derivatives for biological screening and the chemical strategies used to link these molecules to other entities for targeted applications.
Synthesis of Novel Indazolone Derivatives for Biological Screening
The synthesis of novel derivatives of this compound and related indazoles is a key strategy in the discovery of new drugs. nih.gov By introducing various functional groups at different positions of the indazole ring, chemists can explore the structure-activity relationships (SAR) and optimize compounds for specific biological targets. mdpi.com
A variety of synthetic methods are employed to create libraries of indazole derivatives for biological evaluation. nih.gov These methods often involve the modification of the core indazole structure through reactions such as N-alkylation, N-arylation, and C-H functionalization. For instance, palladium-catalyzed cross-coupling reactions are frequently used to introduce aryl or heteroaryl groups at specific positions on the indazole ring, leading to compounds with diverse biological profiles. nih.gov
The synthesized derivatives are then screened against a range of biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govjocpr.com For example, a series of 1H-indazole-based derivatives were synthesized and identified as inhibitors of Fibroblast growth factor receptors (FGFRs) kinases. mdpi.com Another study focused on the synthesis of 3-(pyrrolopyridin-2-yl)indazole derivatives, which showed potent anti-proliferative effects against various human cancer cell lines. nih.gov
The following interactive table provides examples of synthesized indazole derivatives and their intended biological applications.
| Compound/Derivative Class | Synthetic Approach | Biological Target/Screening Area |
| 1H-Indazole-based derivatives | Fragment-led de novo design | Fibroblast growth factor receptors (FGFRs) kinases mdpi.com |
| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Multi-step synthesis | Anti-proliferative activity in human cancer cell lines (HL60, KB, SMMC-7721, HCT116, and A549) nih.gov |
| 2,3-Diphenyl-2H-indazole derivatives | Chemical synthesis | Antiprotozoal, antifungal, and anti-inflammatory (COX-2 inhibition) mdpi.com |
| 1,4-Disubstituted indazole derivatives | Scaffold morphing and structure-guided medicinal chemistry | Glucokinase activators for anti-diabetic applications mdpi.com |
| Indazole-containing hydrazide derivatives | Multi-step synthesis involving HATU coupling | Potential as protein kinase C-β/Akt inhibitors jocpr.com |
Linker Chemistry and Conjugation Strategies
Linker chemistry plays a crucial role in the design of targeted therapies, such as antibody-drug conjugates (ADCs), where a potent cytotoxic agent is attached to a monoclonal antibody that directs it to cancer cells. The principles of linker chemistry are also applicable to the conjugation of indazolone derivatives to various molecules to enhance their therapeutic potential. nih.govunimi.it
The choice of linker is critical as it influences the stability, solubility, and release of the active drug. unimi.it Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the drug under specific conditions found in the target environment, such as low pH or the presence of certain enzymes. nih.gov Examples of cleavable linkers include hydrazones, which are acid-labile, and peptide linkers that can be cleaved by lysosomal proteases. unimi.it
Non-cleavable linkers, on the other hand, result in the drug being released after the degradation of the carrier molecule. The design of these linkers ensures that the conjugated molecule remains intact until it reaches its target. unimi.it
Conjugation strategies involve the chemical reaction used to attach the linker to both the indazolone derivative and the targeting moiety. Common conjugation methods include the formation of amide bonds, thioether bonds (e.g., via Michael addition to a maleimide), and "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. mdpi.com The point of attachment on the indazolone core is a critical consideration, as it can impact the biological activity of the parent molecule.
The following interactive table summarizes different linker types and conjugation strategies relevant to the derivatization of indazolone compounds.
| Linker Type | Cleavage Mechanism | Common Conjugation Chemistry | Potential Application |
| Hydrazone Linkers | Acid-labile (cleaved in the acidic environment of endosomes/lysosomes) nih.gov | Formation of a hydrazone bond between a carbonyl group and a hydrazine (B178648) derivative. | Targeted delivery of cytotoxic indazolone derivatives to tumor cells. |
| Peptide Linkers (e.g., Val-Cit) | Enzymatic cleavage by proteases (e.g., cathepsin B) in the lysosome. unimi.it | Amide bond formation. | Antibody-drug conjugates for cancer therapy. |
| Disulfide Linkers | Reduction in the intracellular environment where glutathione (B108866) concentrations are high. | Formation of a disulfide bond. | Intracellular drug delivery. |
| Non-cleavable Linkers (e.g., Thioether) | Proteolytic degradation of the antibody in the lysosome. unimi.it | Michael addition of a thiol to a maleimide. | Stable antibody-drug conjugates. |
| Click Chemistry Linkers (e.g., Triazole) | Bioorthogonal reaction. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com | Versatile and efficient conjugation to a wide range of molecules. |
Advanced Spectroscopic and Computational Characterization of 7 Methoxy 1h Indazol 3 2h One Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule like 7-Methoxy-1H-indazol-3(2H)-one, with its potential for tautomerism and isomerism, NMR is particularly indispensable.
1H, 13C, and 15N NMR Applications for Indazolone Tautomerism and Isomerism
The structure of this compound allows for prototropic tautomerism, where a proton can migrate between nitrogen and oxygen atoms, leading to different forms such as the keto (3-one) and enol (3-hydroxy) tautomers. Furthermore, proton migration between the two nitrogen atoms of the pyrazole (B372694) ring is possible. The study of tautomeric equilibria is a classic application of NMR. beilstein-journals.orgresearchgate.net
In solution, if the exchange between tautomers is rapid on the NMR timescale, the resulting spectrum will show averaged signals. However, by using specific solvents or by lowering the temperature, this exchange can be slowed, allowing for the observation of signals corresponding to the individual tautomers. beilstein-journals.org
¹H NMR: This technique is highly sensitive to the electronic environment of protons. In the ¹H NMR spectrum, the chemical shift of the N-H proton would be a key indicator. A broad signal in the downfield region (typically >10 ppm) is characteristic of an N-H proton in such a heterocyclic system. The protons on the aromatic ring and the methoxy (B1213986) group would appear in their expected regions, but their precise chemical shifts can be influenced by the dominant tautomeric form.
¹³C NMR: The carbon spectrum provides crucial information about the carbon skeleton. A key resonance would be the C3 carbon. In the keto tautomer (indazol-3-one), this carbon would exhibit a chemical shift characteristic of a carbonyl group (typically >160 ppm). In the enol tautomer (3-hydroxy-indazole), this carbon would be an sp²-hybridized carbon bearing a hydroxyl group, appearing at a significantly different chemical shift.
¹⁵N NMR: As a technique that directly probes the nitrogen atoms, ¹⁵N NMR is exceptionally powerful for studying tautomerism in nitrogen-containing heterocycles. researchgate.net The chemical shifts of N1 and N2 would differ substantially between tautomers, providing unambiguous evidence for the position of the mobile proton.
| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|
| ¹H | 3.8-4.0 (OCH₃), 6.5-8.0 (Aromatic CH), >10 (NH) | Identifies functional groups and proton connectivity. NH shift is indicative of tautomeric form. |
| ¹³C | 55-60 (OCH₃), 100-150 (Aromatic C), >160 (C=O) | Confirms carbon skeleton. The C3 chemical shift is a key marker for distinguishing keto vs. enol tautomers. |
| ¹⁵N | Varies widely with hybridization and protonation state | Directly probes the nitrogen environment to resolve tautomeric and isomeric ambiguities. |
NOESY NMR for Regioisomeric Differentiation
Distinguishing between constitutional isomers, such as this compound and its regioisomers (e.g., 4-methoxy, 5-methoxy, or 6-methoxy derivatives), is critical. The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is a powerful 2D NMR technique for this purpose. NOESY detects spatial proximity between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
For this compound, a key NOESY correlation would be expected between the protons of the methoxy group (-OCH₃) and the proton at the C7a position of the indazole ring, or a nearby aromatic proton. The presence of this specific cross-peak would confirm the placement of the methoxy group at the C7 position, unambiguously differentiating it from other regioisomers where such a spatial correlation would be absent.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent absorption bands would correspond to the N-H and C=O stretching vibrations if the keto tautomer is dominant in the solid state. The N-H stretch typically appears as a broad band in the 3200-3400 cm⁻¹ region, while the amide/lactam C=O stretch is expected as a strong, sharp band around 1650-1700 cm⁻¹. Other characteristic peaks would include C-O stretching for the methoxy group and C-H stretching for the aromatic ring. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring stretching vibrations are often particularly strong and well-resolved, providing a characteristic fingerprint for the molecule. jfda-online.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H (Amide) | Stretching | 3200-3400 | Medium-Strong / Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium / Strong |
| C=O (Lactam) | Stretching | 1650-1700 | Strong / Medium |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong / Strong |
| C-O (Ether) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Strong / Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). scielo.br
For this compound, the molecular formula is C₈H₈N₂O₂. HRMS can determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), allowing for the unambiguous confirmation of this formula. This is achieved by comparing the experimentally measured mass to the theoretically calculated mass. This high precision helps to distinguish the target compound from other molecules that might have the same nominal mass but a different elemental composition. rsc.org
| Molecular Formula | Ion Type | Calculated Exact Mass | Information Provided |
|---|---|---|---|
| C₈H₈N₂O₂ | [M+H]⁺ | 165.0659 | Unambiguous confirmation of the elemental composition of the molecule. |
| C₈H₈N₂O₂ | [M+Na]⁺ | 187.0478 | Alternative adduct ion for confirmation, often observed in ESI-MS. |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful crystallographic analysis of this compound would provide:
Unambiguous confirmation of connectivity and tautomeric form: It would definitively show which tautomer (keto or enol) exists in the crystal lattice.
Precise bond lengths and angles: Providing detailed geometric parameters of the molecule.
Intermolecular interactions: Revealing how molecules pack in the crystal, including details of hydrogen bonding (e.g., between the N-H group of one molecule and the C=O group of another) and π-stacking interactions. mdpi.com This information is crucial for understanding the compound's physical properties.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful complement to experimental techniques. Using methods like Density Functional Theory (DFT), researchers can model the properties of this compound to predict and rationalize experimental findings. nih.gov
Key applications include:
Tautomer Stability: Calculations can determine the relative energies of the different possible tautomers (e.g., keto vs. enol), predicting which form is the most stable. nih.gov
Spectra Prediction: Theoretical NMR chemical shifts (using methods like GIAO) and vibrational frequencies (IR and Raman) can be calculated. beilstein-journals.org Comparing these calculated spectra with experimental data provides strong support for the structural assignment.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic properties and potential reactivity. researchgate.net
These computational studies, when used in conjunction with the spectroscopic data, provide a comprehensive and deeply validated understanding of the molecular architecture of this compound.
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the structural and electronic characteristics of molecular systems. austinpublishinggroup.com For this compound, DFT calculations, commonly employing the B3LYP hybrid functional with a basis set such as 6-311G(d,p), are utilized to determine its most stable three-dimensional geometry. mdpi.com This process involves structural optimization, where the molecule's energy is minimized by systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.
The resulting optimized geometry provides precise data on the spatial arrangement of atoms. For instance, calculations would reveal the planarity of the fused ring system and the orientation of the methoxy group relative to the indazole core.
Beyond geometric parameters, DFT is instrumental in elucidating electronic properties. researchgate.net Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. austinpublishinggroup.com
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -629.876 | The total electronic energy of the optimized molecule. |
| EHOMO (eV) | -6.15 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO (eV) | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) (eV) | 4.92 | Indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a computational method to study the time-dependent behavior of a molecular system, providing detailed insights into its conformational landscape and flexibility. arxiv.org For this compound, MD simulations would typically be performed using a classical force field to model the atomic interactions. These simulations track the positions and velocities of all atoms in the system over time by numerically solving Newton's equations of motion.
The primary goal of MD in this context is conformational analysis. The methoxy group attached to the indazole ring possesses rotational freedom around the C-O bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov By simulating the molecule in different environments, such as in a vacuum or in an explicit solvent like water, one can understand how intermolecular interactions influence its preferred shape and dynamics. The trajectory generated from an MD simulation provides a statistical ensemble of conformations, which can be analyzed to determine average structural properties and fluctuations, revealing the molecule's inherent flexibility.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular bonding interactions within a molecule. nih.govwisc.edu It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with Lewis structure concepts. For this compound, NBO analysis quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(methoxy) | π(Caromatic-Caromatic) | 18.5 |
| LP(2) O(carbonyl) | π(N1-Caromatic) | 25.2 |
| π(Caromatic-Caromatic) | π(C=O) | 15.8 |
| LP(1) N1 | π(Caromatic-Caromatic) | 35.1 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density, using a color-coded scheme to represent the electrostatic potential. Different colors indicate regions of varying potential: red typically signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. wolfram.com
For this compound, the MEP map would reveal distinct regions of reactivity. The area around the carbonyl oxygen atom is expected to be strongly negative (red), highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. The nitrogen atoms of the pyrazole ring also contribute to negative potential. Conversely, the region around the hydrogen atom attached to the nitrogen (N-H) would exhibit a strongly positive potential (blue), indicating its acidic nature and role as a hydrogen bond donor. The aromatic ring would show a more complex potential distribution, influenced by the electron-donating methoxy group and the electron-withdrawing effects of the fused lactam ring.
Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers, VCD)
Computational chemistry, particularly DFT, allows for the accurate prediction of various spectroscopic parameters. nih.gov After geometric optimization, a frequency calculation can be performed to predict the vibrational wavenumbers corresponding to the normal modes of vibration. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net To improve agreement with experimental results, calculated wavenumbers are often uniformly scaled by an empirical factor to account for approximations in the theoretical method and anharmonicity.
For this compound, this analysis helps in the assignment of specific spectral bands to the vibrations of its functional groups, such as the C=O stretch, N-H stretch, C-O-C asymmetric and symmetric stretches of the methoxy group, and various aromatic ring vibrations. Furthermore, more advanced calculations can predict Vibrational Circular Dichroism (VCD) spectra, which provides information about the stereochemistry of chiral molecules.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |
|---|---|---|
| N-H Stretch | 3450 | Stretching of the nitrogen-hydrogen bond. |
| Aromatic C-H Stretch | 3100-3000 | Stretching of carbon-hydrogen bonds on the benzene (B151609) ring. |
| C=O Stretch | 1685 | Stretching of the carbonyl double bond. |
| C=C Aromatic Stretch | 1610, 1580 | In-plane stretching of the aromatic ring framework. |
| C-O-C Asymmetric Stretch | 1255 | Asymmetric stretching of the methoxy ether linkage. |
| C-O-C Symmetric Stretch | 1030 | Symmetric stretching of the methoxy ether linkage. |
Tautomeric Equilibrium Analysis (1H-, 2H-, 3H-Indazolones)
Indazole derivatives can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms in the pyrazole ring. researchgate.net For this compound, three potential tautomers are of primary interest: the 1H-indazolone, the 2H-indazolone, and the aromatic 3-hydroxy-indazole (enol) form. Computational methods are essential for determining the relative stabilities of these tautomers and predicting their equilibrium distribution.
By calculating the total electronic energy of the optimized geometry for each tautomer, their relative stabilities can be compared. For indazole systems, the 1H-tautomer is generally found to be thermodynamically more stable than the 2H-tautomer. nih.govnih.gov The hydroxy-indazole (enol) form is typically significantly less stable than the keto (indazolone) forms due to the disruption of the aromaticity in the pyrazole ring. nih.gov Calculations performed in both the gas phase and with a solvent model (like the Polarizable Continuum Model, PCM) can reveal how the polarity of the medium influences the tautomeric equilibrium, which is often related to the differences in the dipole moments of the tautomers.
| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Dipole Moment (Debye) | Description |
|---|---|---|---|
| This compound | 0.00 | 3.45 | Proton on N1. Generally the most stable keto form. |
| 7-Methoxy-2H-indazol-3(2H)-one | +3.5 | 5.80 | Proton on N2. Less stable than the 1H form. |
| 7-Methoxy-1H-indazol-3-ol | +12.8 | 2.10 | Enol form. Aromatic but significantly less stable. |
Pharmacological Activities and Mechanistic Investigations of 7 Methoxy 1h Indazol 3 2h One Derivatives
Anti-Inflammatory Activities and Associated Molecular Targets
Indazole derivatives have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net Research into their mechanism of action has identified key molecular targets within inflammatory pathways.
One area of investigation has focused on the cyclooxygenase (COX) enzymes, particularly COX-2. Computational studies involving molecular docking have evaluated 1H-indazole analogs as potential anti-inflammatory agents by targeting the COX-2 enzyme. researchgate.net For instance, compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl groups have shown significant binding results when docked with the COX-2 enzyme. researchgate.net
Another key target is 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes from arachidonic acid. A study on 1,5-disubstituted indazol-3-ols revealed that certain derivatives are potent inhibitors of this pathway. nih.gov Specifically, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to strongly inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, a reaction catalyzed by 5-lipoxygenase, with an IC50 value of 44 nM. nih.gov This compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia in guinea pigs. nih.gov Furthermore, it showed efficacy in inhibiting arachidonic acid-induced mouse ear edema upon topical application. nih.gov
Anticancer Potential and Mechanisms of Action
The indazole nucleus is a core component of several clinically used anticancer drugs, highlighting its importance in oncology. researchgate.net Derivatives of 7-Methoxy-1H-indazol-3(2H)-one have been explored for their anticancer effects, which are mediated through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival. nih.govnih.gov
Tyrosine kinases are a major focus for anticancer drug development, and several indazole-based compounds function as tyrosine kinase inhibitors. eurekaselect.com Marketed drugs such as Pazopanib and Axitinib, which contain an indazole core, validate this approach. eurekaselect.commdpi.com
Bcr-Abl Inhibition : The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). mdpi.comsemanticscholar.org Indazole derivatives have been developed as potent inhibitors of this tyrosine kinase. mdpi.com Some novel derivatives have shown greater potency than the established inhibitor Imatinib, with IC50 values in the nanomolar range. mdpi.com The discovery of diarylamide 3-aminoindazoles has yielded potent pan-BCR-ABL inhibitors that are also effective against the highly resistant T315I mutant. semanticscholar.org The indazole ring in these inhibitors plays a crucial role by forming stable hydrogen bonds with key amino acid residues like Glu316 and Met318 in the kinase's active site. semanticscholar.org
FLT3 Inhibition : Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML). nih.gov Benzimidazole-indazole derivatives have been developed as novel inhibitors targeting mutant FLT3 kinases. nih.gov One optimized compound demonstrated potent inhibitory activity against both FLT3 and the drug-resistant FLT3/D835Y mutant, with IC50 values of 0.941 nM and 0.199 nM, respectively. nih.gov Other research has identified compounds that inhibit both the FLT3-ITD and BCR-ABL pathways, offering a potential treatment for relapsed AML with secondary resistance mutations. nih.gov
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a common feature of cancer. nih.govnih.gov Indazole derivatives have been identified as inhibitors of these enzymes. A high-throughput screen identified a tetrahydroindazole compound as an inhibitor of the CDK2/cyclin A complex. nih.gov Subsequent optimization led to analogs with improved inhibitory activity against CDK2 complexed with cyclins A1, E, and O. nih.gov The development of selective CDK inhibitors is an active area of research, as these compounds can induce cell cycle arrest and apoptosis in cancer cells. google.comwipo.int
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that regulate signaling pathways involved in tumorigenesis, making them attractive targets for cancer therapy. nih.govekb.eg Efforts to develop potent, pan-Pim inhibitors have led to the identification of 3-(pyrazin-2-yl)-1H-indazole derivatives. nih.gov Starting from an initial hit compound, structure-activity relationship (SAR) development has produced a series of potent pan-Pim inhibitors. nih.gov Molecules containing a pyrazole (B372694) moiety, including fused pyrazoles like indazole, have shown potent activity toward Pim kinases, demonstrating antiproliferative effects against various cancer cells. eurekaselect.com
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that plays a crucial role in cancer immune escape. nih.govnih.gov By catalyzing the degradation of the essential amino acid tryptophan, IDO1 suppresses T-cell function, allowing tumors to evade the immune system. frontiersin.orgfrontiersin.org This makes IDO1 a significant target for cancer immunotherapy. nih.govresearchgate.net While several IDO1 inhibitors have entered clinical trials, the search for new chemical scaffolds continues. nih.govfrontiersin.org Although the direct inhibition of IDO1 by this compound derivatives is not extensively detailed in the provided context, the broader class of nitrogen-containing heterocyclic compounds is under active investigation for this target.
Derivatives of the indazole scaffold have demonstrated significant cytotoxic and antiproliferative activity against a panel of human cancer cell lines. nih.gov These effects are a direct consequence of the inhibition of various targets as described in the preceding sections.
For example, a series of indazol-pyrimidine hybrids were evaluated for their in vitro cytotoxicity. mdpi.com Compound 5f from this series showed potent activity across three cell lines: MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer), with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. mdpi.com Another compound, 4b , was particularly potent against the Caco-2 cell line with an IC50 of 0.827 µM. mdpi.com
In another study, newly synthesized 1H-indazole-3-amine derivatives were tested against several cancer cell lines. nih.gov Compound 6o was particularly effective against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov
Further research on indazole derivatives has confirmed their broad antiproliferative potential. One compound, 2f , exhibited potent growth inhibitory activity against multiple cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM and was shown to induce apoptosis in 4T1 breast cancer cells. researchgate.net
The table below summarizes the antiproliferative activities of selected indazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5f | MCF-7 | Breast | 1.858 | mdpi.com |
| 5f | A549 | Lung | 3.628 | mdpi.com |
| 5f | Caco-2 | Colorectal | 1.056 | mdpi.com |
| 4b | Caco-2 | Colorectal | 0.827 | mdpi.com |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |
| 6o | A549 | Lung | >50 | nih.gov |
| 6o | PC-3 | Prostate | >50 | nih.gov |
| 6o | Hep-G2 | Hepatoma | >50 | nih.gov |
| 2f | Various | Not Specified | 0.23 - 1.15 | researchgate.net |
Anti-Diabetic Activity and Glucagon Receptor Antagonism
Derivatives of the indazole scaffold have emerged as a promising class of compounds in the management of type 2 diabetes mellitus through the antagonism of the glucagon receptor (GCGR). The overproduction of glucose by the liver, stimulated by the hormone glucagon, is a key contributor to hyperglycemia in diabetic patients. By blocking the glucagon receptor, these compounds can effectively reduce hepatic glucose output and improve glycemic control.
Research has led to the discovery of potent and orally bioavailable indazole-based β-alanine derivatives that act as GCGR antagonists. eco-vector.com Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic profiles of these compounds. For instance, in an acute glucagon challenge test in dogs, a lead compound from this series demonstrated a significant inhibition of the glucagon-mediated increase in blood glucose when administered orally. eco-vector.com
Further studies have identified novel series of indazole and indole-based glucagon receptor antagonists. These compounds have shown excellent in vitro profiles and favorable pharmacokinetics in rats. One such derivative was found to be orally active in a glucagon challenge model in humanized glucagon receptor (hGCGR) mice and significantly lowered acute glucose levels in obese hGCGR mice.
The therapeutic potential of these indazole derivatives is highlighted by their ability to effectively blunt glucagon-induced glucose excursion in animal models, positioning them as a viable therapeutic strategy for the treatment of type 2 diabetes.
| Compound Class | Mechanism of Action | Key Findings |
| Indazole-based β-alanine derivatives | Glucagon Receptor (GCGR) Antagonism | Potent and orally bioavailable; Significantly inhibited glucagon-mediated blood glucose increase in a dog glucagon challenge test. eco-vector.com |
| Indazole and indole-based derivatives | Glucagon Receptor (GCGR) Antagonism | Excellent in vitro profiles and good pharmacokinetics in rats; Orally active in blunting glucagon-induced glucose excursion in hGCGR mice. |
Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)
The versatile indazole nucleus is a key structural motif in a variety of synthetic compounds that exhibit a wide range of antimicrobial activities. nih.gov
Antibacterial and Antifungal Activities:
Derivatives of indazole have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The introduction of different substituents on the indazole ring system has been a key strategy in the development of compounds with enhanced antimicrobial potency. For example, a series of novel 3-methyl-1H-indazole derivatives were synthesized and found to be active against Bacillus subtilis and Escherichia coli. nih.gov
The antifungal potential of indazole derivatives has also been explored. Research into new azole derivatives incorporating a 1,2,3-triazole moiety has yielded compounds with significant activity against Candida albicans, including drug-resistant strains. nih.gov
Antiprotozoal Activity:
Recent studies have highlighted the potential of indazole derivatives as antiprotozoal agents. A notable study investigated a small molecule, 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5 a]pyrido[4,3-d]pyrimidin-9(1H)-one (MCL), for its antimalarial properties. researchgate.net This compound was identified through molecular docking as a potential inhibitor of an essential protein in Plasmodium falciparum involved in the invasion of red blood cells. In vivo studies demonstrated that MCL could significantly reduce malaria parasite levels and act as a schizonticidal drug, disrupting the parasite's life cycle. researchgate.net This suggests that derivatives of 7-methoxy-1H-indazole could be a promising scaffold for the development of new antimalarial drugs. researchgate.net
Furthermore, a series of 2-phenyl-2H-indazole derivatives have been synthesized and evaluated for their activity against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The findings from these studies indicate that the indazole scaffold holds significant promise for the development of novel antiprotozoal agents.
| Microbial Target | Compound Series | Key Findings |
| Bacteria (B. subtilis, E. coli) | 3-methyl-1H-indazole derivatives | Showed antibacterial activity with significant zones of inhibition. nih.gov |
| Fungi (C. albicans) | Azole derivatives with 1,2,3-triazole | Exhibited excellent antifungal activity against both sensitive and drug-resistant strains. nih.gov |
| Protozoa (P. falciparum) | 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl] derivative (MCL) | Demonstrated schizonticidal activity and reduced parasite levels in vivo. researchgate.net |
| Protozoa (E. histolytica, G. intestinalis, T. vaginalis) | 2-phenyl-2H-indazole derivatives | Showed promising antiprotozoal activity in vitro. nih.gov |
Central Nervous System (CNS) Activities (e.g., Antidepressant, Analgesic, Antipsychotic)
The indazole core is a feature of several compounds with activity in the central nervous system.
Antidepressant Activity:
While direct studies on this compound derivatives are limited, related heterocyclic compounds have shown antidepressant-like effects. For instance, novel benzothiazole derivatives have been synthesized and shown to reduce immobility time in mice in both the tail suspension test and the modified forced swimming test, suggesting potential antidepressant activity. nih.govresearchgate.net These effects are thought to be mediated through the serotonergic system. nih.gov Similarly, a series of 1-alkoxy-1H-benzo[d]-1,2,3-triazole derivatives have been designed and evaluated for their antidepressant effects, with one compound significantly decreasing immobility time in the forced swimming test and increasing levels of serotonin (5-HT), norepinephrine (NE), and 5-hydroxyindoleacetic acid (5-HIAA) in the mouse brain. researchgate.net
Analgesic Activity:
The analgesic properties of indazole derivatives have been linked to their interaction with the nitric oxide synthase (NOS) pathway, as will be discussed in section 4.7.
Antipsychotic Activity:
Currently, there is a lack of specific research investigating the antipsychotic potential of this compound derivatives.
Cardiovascular Effects (e.g., Antiarrhythmic, Antihypertensive)
Indazole derivatives have been investigated for their potential therapeutic applications in cardiovascular diseases.
Antiarrhythmic Activity:
While direct evidence for this compound derivatives is not available, the broader class of indazole-containing compounds has been noted for its antiarrhythmic potential. nih.gov The structural similarity of indazoles to other biologically active molecules that modulate ion channels suggests a possible mechanism for such effects.
Antihypertensive Activity:
Similarly, the antihypertensive activity of indazole derivatives has been a subject of interest in medicinal chemistry. nih.gov The development of novel indazole-based compounds that can modulate blood pressure could offer new therapeutic avenues for hypertension.
Modulation of Nitric Oxide Synthase (NOS) Activity
A significant area of research for methoxy-substituted indazoles has been their ability to modulate the activity of nitric oxide synthase (NOS). Specifically, 7-methoxyindazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov This inhibition is noteworthy as it demonstrates that a nitro group, present in other well-known NOS inhibitors, is not essential for the biological activity of the indazole ring.
In vitro enzymatic assays have confirmed that 7-methoxyindazole is an active inhibitor of nNOS. Furthermore, it has been shown to possess in vivo NOS inhibitory properties, which are linked to its antinociceptive (analgesic) effects. The crystal structure of 7-methoxy-1H-indazole has been elucidated, providing a structural basis for its inhibitory activity. nih.gov
Cannabinoid Receptor (CB1) Agonism and Related Effects
A recent area of investigation for indazole derivatives has been their interaction with the cannabinoid receptors, particularly the CB1 receptor. Synthetic cannabinoid receptor agonists (SCRAs) are a class of new psychoactive substances that bind to and activate both CB1 and CB2 receptors. nih.gov Following regulatory controls on certain SCRA analogs, new compounds with a halogenated indazole core have emerged.
A systematic in vitro study of 19 different SCRAs with a halogenated indazole core was conducted to determine their CB1 receptor activity. nih.gov The findings revealed that for SCRAs with a substitution at the 5-position of the indazole core, fluorine-containing analogs exhibited the lowest EC50 values, indicating higher potency. The nature of the head moiety of the molecule also influenced the potency, with tert-leucine methyl ester SCRAs being the most potent. nih.gov This research highlights the potential for developing indazole-based compounds that can modulate the cannabinoid system.
| Indazole Core Substitution | Head Moiety | Relative CB1 Receptor Potency |
| 5-Fluoro | Methyl ester | Highest |
| 5-Chloro | Methyl ester | Intermediate |
| 5-Bromo | Methyl ester | Lower |
| 5-Chloro | Amide | Lower |
| 5-Bromo | Amide | Higher |
Other Emerging Biological Activities and Therapeutic Applications
The versatility of the indazole scaffold has led to its exploration in a wide array of therapeutic areas. researchgate.net Patent literature from recent years reveals a significant number of indazole derivatives being investigated for various biological applications. researchgate.net
One of the most prominent areas of research is in oncology. Indazole derivatives have been found to possess promising anticancer activity, and some have been developed as protein kinase inhibitors for cancer therapy. nih.govresearchgate.net Beyond cancer, these kinase inhibitors also have potential applications in other disorders.
The anti-inflammatory properties of indazole derivatives are also well-documented and continue to be an active area of research. researchgate.net Additionally, there is emerging interest in the application of indazole-based compounds for the treatment of neurodegenerative disorders. researchgate.net
The ongoing research into the diverse biological activities of indazole derivatives underscores the pharmacological importance of this scaffold and its potential to yield novel therapeutic agents for a wide range of diseases. researchgate.net
Structure Activity Relationship Sar Studies and Rational Drug Design for 7 Methoxy 1h Indazol 3 2h One Analogues
Influence of Methoxy (B1213986) Group Position and Substituents on Biological Activity
The methoxy group (-OCH3) is a prevalent substituent in medicinal chemistry, capable of influencing a molecule's lipophilicity, electronic properties, and metabolic stability. nih.govresearchgate.net Its position on the indazole ring is a critical determinant of biological activity. In the case of 7-Methoxy-1H-indazol-3(2H)-one, the methoxy group is located on the benzene (B151609) portion of the bicyclic system.
Furthermore, research on 18F-labeled benzyl (B1604629) triphenylphosphonium cations demonstrated that the position of the methoxy group (ortho, meta, or para) had a significant effect on the biological properties of the compounds. nih.gov While not directly on an indazole core, this highlights the general principle that positional isomerism of a methoxy group can drastically alter a compound's in vivo behavior. The 7-position in this compound places the methoxy group adjacent to the pyrazole (B372694) ring fusion, which can influence the electronic nature of the entire heterocyclic system and its interaction with biological targets. Modeling studies of 7-substituted indazole derivatives suggest that bulky substitutions at this position can create steric hindrance, affecting how the compound interacts with its target. researchgate.net
Table 1: Influence of Methoxy Group Position on Biological Activity in Related Indazole Analogues
| Compound Class | Methoxy Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Indazole Arylsulfonamides | C4 | Potent CCR4 antagonism | acs.org |
Impact of N1 and N2 Substitution on Pharmacological Profile and Selectivity
The indazole scaffold possesses two nitrogen atoms (N1 and N2) in the pyrazole ring that are available for substitution. The regioselectivity of substitution at these positions can have a profound impact on the resulting analogue's pharmacological profile and selectivity. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov
Studies focusing on the regioselective N-alkylation of the 1H-indazole scaffold have demonstrated that both steric and electronic effects of substituents on the indazole ring influence the N1/N2 regioisomeric distribution. nih.govbeilstein-journals.org For instance, electron-withdrawing groups at the C7 position, such as nitro or carboxylate, have been shown to confer excellent N2 regioselectivity. nih.gov This is particularly relevant to this compound, as the methoxy group at C7, being an electron-donating group, would likely favor N1 substitution under certain reaction conditions. The choice of alkylating agent and reaction conditions also plays a critical role in determining the N1 versus N2 selectivity. nih.gov
The differential substitution at N1 and N2 can lead to compounds with distinct biological activities or selectivities. For instance, N1- and N2-substituted indazoles are being investigated for a wide range of therapeutic applications, including cancer and inflammation, with the specific regioisomer often being key to the desired therapeutic effect. nih.gov
Role of C3 and Other Aromatic Ring Substitutions in Modulating Activity
The C3 position of the indazole ring is a key site for functionalization that significantly influences biological activity. In this compound, this position is occupied by a carbonyl group, defining it as an indazolone. Modifications at this position, or the introduction of other substituents on the aromatic ring, are common strategies for modulating the activity of indazole-based compounds.
For example, a structure-activity relationship study of indazole-3-carboxamides as CRAC channel blockers revealed that the regiochemistry of the amide linker at the C3 position was critical for the inhibition of calcium influx. nih.gov The indazole-3-carboxamide actively inhibited calcium influx, whereas its reverse amide isomer was inactive. nih.gov This highlights the stringent structural requirements at the C3 position for specific biological targets.
Furthermore, the introduction of a bromine atom at the C3 position of 1H-indazole-7-carbonitrile was found to enhance its inhibitory effects on nitric oxide synthases (NOS) by ten-fold. nih.gov The functionalization of the C3 position is a well-established strategy in medicinal chemistry to explore and optimize the therapeutic potential of the indazole scaffold. chim.itmdpi.com
Substitutions on the aromatic ring (positions C4, C5, and C6) also play a crucial role in modulating biological activity. For instance, in the development of CCR4 antagonists, only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activity, where substitutions on the aromatic ring were key to their potency and selectivity against different cancer cell lines. nih.gov
Table 2: Impact of C3 and Aromatic Ring Substitutions on Biological Activity
| Compound Series | Position of Substitution | Type of Substitution | Impact on Activity | Reference |
|---|---|---|---|---|
| Indazole-3-carboxamides | C3 | Carboxamide | Critical for CRAC channel blockage | nih.gov |
| 1H-Indazole-7-carbonitriles | C3 | Bromine | 10-fold enhancement of NOS inhibition | nih.gov |
| Indazole Arylsulfonamides | C5, C6, C7 | Small groups | C6 analogues preferred for CCR4 antagonism | acs.org |
Ligand-Target Interactions and Binding Site Analysis (e.g., Molecular Docking)
Molecular docking is a computational technique frequently used to predict the binding orientation of a small molecule to its protein target. unar.ac.id This method provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding. For analogues of this compound, understanding these interactions is crucial for rational drug design.
Docking studies on various indazole derivatives have successfully elucidated their binding modes. For instance, in the study of indazole-3-carboxamides as CRAC channel blockers, while a specific crystal structure was not available, the distinct activities of regioisomers strongly suggested a highly specific binding orientation within the target protein. nih.gov Similarly, molecular docking of 1-trityl-5-azaindazole derivatives with cancer-related proteins like MDM2 and PBR revealed specific binding interactions with active site amino acids, helping to identify promising candidates. jocpr.comresearchgate.net
The analysis of ligand-target interactions often reveals key pharmacophoric features. For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. nih.gov In the case of this compound analogues, the methoxy group at the 7-position and the carbonyl group at the C3 position would be expected to participate in specific interactions with the target's binding site. The oxygen atoms of both the methoxy and carbonyl groups can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions.
Pharmacophore Modeling and Computational Drug Design Approaches
Pharmacophore modeling is a powerful computational tool in drug design that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). ugm.ac.idmdpi.com Pharmacophore models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. dovepress.com
For indazole-based compounds, pharmacophore modeling has been successfully applied to identify new potential inhibitors for various targets. A study on estrogen receptor alpha (ERα) inhibitors utilized a training set of known inhibitors to create pharmacophore models. The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions, which was then used to screen for novel indazole analogues. ugm.ac.id
In the context of this compound analogues, a pharmacophore model would likely include features representing the hydrogen bond acceptor capability of the C3-carbonyl and the 7-methoxy group, as well as the hydrophobic and aromatic character of the bicyclic ring system. Such models can guide the design of new analogues with improved binding affinity and selectivity. Computational approaches, including quantitative structure-activity relationship (QSAR) studies, further aid in predicting the biological activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. unar.ac.id
Optimization Strategies for Potency, Selectivity, and Efficacy
One key strategy involves the iterative modification of substituents at various positions of the indazole core. For example, if initial studies indicate that a particular substitution at the N1 position enhances potency, a variety of different groups can be systematically introduced at this position to fine-tune the interaction with the target. This was demonstrated in the optimization of 1H-indazol-3-amine derivatives as potent FGFR inhibitors, where the introduction of a 2,6-difluoro-3-methoxyphenyl residue led to a significant improvement in activity. nih.gov
Another important optimization strategy is to enhance selectivity for the desired target over off-targets to minimize potential side effects. This can be achieved by exploiting subtle differences in the binding sites of related proteins. For instance, by designing substituents that form specific interactions with unique residues in the target's active site, selectivity can be improved.
Furthermore, computational methods such as molecular docking and pharmacophore modeling can guide the optimization process by predicting which modifications are most likely to improve the desired pharmacological properties. mdpi.com The functionalization of the C3 position of 1H-indazole through methods like Suzuki-Miyaura cross-coupling offers a versatile platform for introducing a wide range of substituents to optimize biological activity. mdpi.com By combining synthetic chemistry with computational modeling, the development of potent, selective, and efficacious drugs based on the this compound scaffold can be significantly accelerated. nih.gov
Challenges and Future Directions in 7 Methoxy 1h Indazol 3 2h One Research
Development of Novel and Efficient Synthetic Routes
A primary challenge in the study of 7-Methoxy-1H-indazol-3(2H)-one is the development of efficient and scalable synthetic routes. While numerous methods exist for the synthesis of the broader indazole class, specific substitution patterns can be difficult to achieve. nih.gov For indazol-3(2H)-ones, a mild and efficient one-pot protocol involving the cyclization of nitro-aryl substrates using a low-valent titanium reagent has been described. nih.gov The mechanism is believed to involve an intramolecular cyclization through the formation of an N-N bond. nih.gov
| Synthetic Strategy | Key Features | Potential Applicability/Challenge |
|---|---|---|
| Reductive Cyclization of Nitro-Aryl Substrates | One-pot protocol; uses low-valent titanium. nih.gov | Potentially applicable, but precursor (2-amino-3-methoxybenzonitrile derivative) synthesis is key. |
| Palladium-Catalyzed C-H Amination | Intramolecular reaction; ligand-free conditions reported for some derivatives. nih.gov | Requires a suitable precursor; selectivity for the 7-position must be established. |
| Cyclization from o-Fluorobenzaldehydes | A practical synthesis for the parent 1H-indazole using hydrazine (B178648) hydrate. researchgate.net | Adaptation for the 3-oxo and 7-methoxy substitutions would require significant modification. |
| Buchwald–Hartwig Intramolecular Cyclization | Efficient for 1-arylindazole-3-carboxamides. unina.it | Could be adapted for the indazolone core, but requires a multi-step sequence. |
Exploration of Undiscovered Biological Activities
The biological profile of this compound is not extensively characterized, presenting a significant opportunity for discovery. The closely related compound, 7-Methoxy-1H-indazole, is known to be an inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov Furthermore, other 7-substituted indazoles have demonstrated potent and selective inhibition of NOS isoforms. nih.gov This suggests that this compound may also target this enzyme family, which is implicated in various neurological and inflammatory conditions.
The broader indazole scaffold is associated with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. nih.gov A key future direction is to screen this compound against a diverse panel of biological targets to uncover novel activities. This exploration could reveal therapeutic potential in areas beyond those suggested by its structural analogs, opening new avenues for drug development.
Advanced Mechanistic Studies and Target Validation
Assuming this compound inhibits nNOS or other enzymes, detailed mechanistic studies are crucial. For the related 7-substituted indazoles, inhibition of nNOS was found to be competitive with respect to both the substrate and the cofactor, (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov These inhibitors also induce a spin state transition of the enzyme's heme-Fe(III) center, providing insight into the binding mechanism. nih.gov A critical research goal is to determine if this compound shares this mechanism.
Furthermore, the tautomerism of the indazol-3(2H)-one core must be considered. Studies on the parent compound and its 7-nitro derivative have shown that it can exist in equilibrium between the keto (-one) form and the hydroxy (-ol) tautomer, with the 1H-indazol-3-ol form often predominating in solution. researchgate.net Understanding the dominant tautomer of this compound under physiological conditions is essential, as it dictates the specific hydrogen bonding and other interactions with its biological target. Validating the primary cellular target(s) through techniques like cellular thermal shift assays (CETSA) or chemical proteomics will be paramount to advancing the compound.
Addressing Selectivity and Off-Target Effects
For any potential therapeutic agent, selectivity is key to minimizing side effects. The nitric oxide synthase family has three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While inhibiting nNOS can be therapeutically beneficial, off-target inhibition of eNOS can lead to cardiovascular side effects. Research on other 7-substituted indazoles has shown that modifications at this position can tune isoform selectivity. nih.gov For example, 1H-indazole-7-carbonitrile demonstrates a preference for constitutive NOS (nNOS and eNOS) over iNOS, whereas 1H-indazole-7-carboxamide shows surprising selectivity for nNOS. nih.gov A major challenge will be to systematically evaluate the selectivity profile of this compound and, if necessary, perform structural modifications to enhance its specificity for the desired target.
| 7-Substituted Indazole Derivative | Reported NOS Inhibition Profile | Reference |
|---|---|---|
| 7-Nitro-1H-indazole | Potent NOS inhibitor. | nih.gov |
| 1H-Indazole-7-carbonitrile | Equipotent to 7-nitro-1H-indazole; preference for constitutive NOS over inducible NOS. | nih.gov |
| 1H-Indazole-7-carboxamide | Slightly less potent but demonstrates selectivity for neuronal NOS. | nih.gov |
Beyond isoform selectivity, screening for off-target effects against a broader panel of proteins, such as kinases, is essential, as the indazole scaffold is common in many kinase inhibitors. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Modern drug discovery can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). mednexus.orgijettjournal.org These technologies offer powerful tools to address the challenges in this compound research. ML models can be trained on existing chemical reaction data to predict optimal synthetic routes, potentially reducing the time and resources spent on empirical optimization. ijirt.org
Translational Research and Preclinical Development Considerations
Moving this compound from a promising molecule to a viable drug candidate requires a focused translational research strategy. A critical step is the establishment of relevant animal models for diseases in which the compound's target is implicated. If nNOS is confirmed as the primary target, models of neurodegenerative diseases, stroke, or chronic pain could be appropriate.
In these models, comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies will be necessary to understand how the compound is absorbed, distributed, metabolized, and excreted, and to correlate its concentration with its biological effect. Early-stage toxicological assessments are also required to identify any potential liabilities. firstwordpharma.com These preclinical studies are essential to build a data package that can support a future Investigational New Drug (IND) application and the initiation of clinical trials. The successful optimization of lead compounds for oral dosing and favorable safety profiles are key milestones in this phase. firstwordpharma.com
Q & A
Q. What are the recommended synthetic routes for 7-Methoxy-1H-indazol-3(2H)-one?
- Methodological Answer : Synthesis of methoxy-substituted indazoles often involves cyclization of hydrazine derivatives with carbonyl intermediates. For example, in structurally similar compounds (e.g., benzo[d]imidazoles), refluxing hydrazine derivatives with substituted aldehydes/ketones in polar aprotic solvents (e.g., DMF) under nitrogen yields the heterocyclic core . Optimization may include temperature control (e.g., 30°C to avoid side reactions) and use of catalysts like BF₃·Et₂O, as seen in methoxy-indole synthesis . Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) is recommended, with TLC monitoring (Rf ~0.6 in 70:30 hexane:EtOAc) .
Q. How should researchers handle safety and hazards associated with this compound?
- Methodological Answer : Based on analogous methoxy-indazole derivatives, this compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Lab handling requires PPE (gloves, goggles), fume hood use, and immediate decontamination protocols for spills. Storage should be in airtight containers, away from light and moisture, with regular checks for degradation (HPLC or TLC monitoring) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃ protons) and indazole NH protons (δ ~10–12 ppm, broad singlet). Compare with published spectra of related indazoles (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) .
- HPLC : Use C18 columns with methanol/water mobile phases (e.g., 70:30) for purity assessment; retention times can be cross-referenced with synthetic intermediates .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks, ensuring molecular weight alignment with theoretical values (e.g., C₈H₈N₂O₂: MW 164.16 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming tautomeric forms and substituent positions. Use SHELX software for structure refinement . For example, in N-(7-ethoxy-1H-indazol-4-yl)-4-methyl-benzenesulfonamide, SCXRD confirmed bond lengths (mean C–C = 0.003 Å) and torsion angles, resolving ambiguities in the indazole ring system . Crystallize the compound in slow-evaporation setups (e.g., ethanol/water mixtures) and validate refinement with R-factors <0.06 .
Q. How to address contradictory data between computational and experimental results (e.g., tautomerism)?
- Methodological Answer : Contradictions often arise in tautomeric systems (e.g., 2-(7-methyl-1H-indol-3-ylthio)-6-methoxy-1H-benzo[d]imidazole, which exists as a tautomeric mixture) . Combine experimental (NMR, SCXRD) and computational (DFT calculations) methods. For example, DFT can predict tautomer stability, while NOESY NMR or temperature-dependent studies validate dominant forms . Triangulate data from multiple sources to resolve discrepancies .
Q. What strategies optimize reaction yields for methoxy-indazole derivatives under scaled conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent Optimization : Switch from DMF to DMSO for higher boiling points and reduced side reactions.
- Scale-Up Adjustments : Maintain strict temperature control (±2°C) during exothermic steps (e.g., cyclization) and use continuous flow reactors for reproducibility .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidized intermediates) and adjust stoichiometry accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
